c[RGDf-(S)-N-Me-alpha-TfmF]
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Overview
Description
- The compound “C[RGDf-(S)-N-Me-alpha-TfmF]” is a cyclic peptide designed for targeted interactions with specific receptors.
- It contains an RGD (Arg-Gly-Asp) motif, which is known to bind to αvβ3 integrin receptors.
- The compound’s structure includes a thioether linkage (denoted by the “S”) and a trifluoromethyl group (TfmF).
Preparation Methods
Solid-Phase Synthesis: The compound can be synthesized using solid-phase peptide synthesis (SPPS).
Functionalization: The RGDfK peptide is modified by introducing the thioether group (S) and the trifluoromethyl group (TfmF) during synthesis.
Chemical Reactions Analysis
Cyclization: The RGDfK peptide undergoes cyclization to form the cyclic structure.
Thioether Formation: The thioether linkage (S) is introduced through a reaction with a suitable thiol reagent.
Trifluoromethylation: The trifluoromethyl group (TfmF) is incorporated using a trifluoromethylation reagent.
Scientific Research Applications
Cancer Targeting: The compound targets αvβ3 integrin receptors, which are overexpressed in tumor cells. It can be used for cancer imaging and therapy.
Angiogenesis Inhibition: By binding to αvβ3 integrins, it may inhibit angiogenesis (blood vessel formation) in tumors.
Radiotheranostics: The compound can be labeled with radionuclides (e.g., ^125I, ^211At) for imaging and targeted alpha therapy.
Mechanism of Action
- The compound binds to αvβ3 integrins on cell surfaces.
- This interaction affects cell signaling pathways, potentially leading to apoptosis (cell death) in tumor-associated blood vessels.
Comparison with Similar Compounds
Cilengitide: Similar to our compound, Cilengitide (c(RGDfNMeV)) targets αvβ3 integrins and has entered clinical trials for glioblastoma therapy.
Properties
Molecular Formula |
C32H39F3N8O7 |
---|---|
Molecular Weight |
704.7 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-(trifluoromethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C32H39F3N8O7/c1-43-28(49)23(15-19-9-4-2-5-10-19)41-27(48)22(16-25(45)46)40-24(44)18-39-26(47)21(13-8-14-38-30(36)37)42-29(50)31(43,32(33,34)35)17-20-11-6-3-7-12-20/h2-7,9-12,21-23H,8,13-18H2,1H3,(H,39,47)(H,40,44)(H,41,48)(H,42,50)(H,45,46)(H4,36,37,38)/t21-,22-,23+,31-/m0/s1 |
InChI Key |
IKBMFRHCMUKOBA-KAFAUTGVSA-N |
Isomeric SMILES |
CN1C(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@]1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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